molecular formula C7H9N3O2 B2507106 3-Amino-6-methoxypicolinamide CAS No. 1314934-75-2

3-Amino-6-methoxypicolinamide

Cat. No.: B2507106
CAS No.: 1314934-75-2
M. Wt: 167.168
InChI Key: OMZNERDKHHBEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-methoxypicolinamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Reduction in Peptide Synthesis

The electrochemical reduction of amide groups in picolinamide, closely related to 3-amino-6-methoxypicolinamide, has been studied for its influence on peptide synthesis. A study by Auzeil (1999) demonstrated the potential of the picolinoyl residue as a protecting group for amines in peptide synthesis, highlighting its significance in modifying cathodic behavior of pyridylcarboxamides in the presence of peptidic macrolactone M (Auzeil, 1999).

Ammonolysis and Carbon-13 NMR Studies

Research by Moore et al. (1979) on the ammonolysis of 3-hydroxy-6-methylpicolinic acid, which is structurally similar to this compound, revealed the formation of 3-hydroxy-6-methylpicolinamide. This study utilized carbon-13 NMR isotope shifts, providing insight into the chemical behavior and potential applications in chemical analysis and synthesis (Moore, Kirk, & Newmark, 1979).

Synthesis and Characterization of Chemical Sensors

Dhara et al. (2014) explored the synthesis and characterization of a 5-methoxy isatin-appended rhodamine dye, which shows high sensitivity towards Al3+ ions. Although not directly mentioning this compound, the study provides context into the use of similar compounds in developing sensitive chemical sensors (Dhara, Jana, Guchhait, & Kar, 2014).

Metabolic Studies in Drug Development

Gu et al. (2018) conducted a study on AZD7325, a compound that involves metabolic cyclization and aromatization processes similar to those of this compound. Their findings contribute to understanding the metabolism of drugs and the relevance of such compounds in patient compliance and safety testing in clinical studies (Gu et al., 2018).

Tubulin Polymerization Inhibition in Cancer Research

The study by Minegishi et al. (2015) on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) provides an example of how similar compounds to this compound can act as tubulin polymerization inhibitors, a key aspect in antiproliferative activity against cancer cells (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Properties

IUPAC Name

3-amino-6-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZNERDKHHBEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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